(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene
Overview
Description
(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene is an organic compound characterized by the presence of a nitrovinyl group attached to a dimethoxybenzene ring
Scientific Research Applications
(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene typically involves the reaction of nitromethane with benzaldehyde derivatives under basic conditions. One common method is the aldol condensation reaction, where nitromethane is reacted with a benzaldehyde derivative in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like methanol at low temperatures (0-5°C) to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to control reaction conditions precisely, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- (E)-2-Nitrovinylbenzene
- 1-Nitro-3-(2-nitrovinyl)benzene
- 2,4-Dimethyl-1-(2-nitrovinyl)benzene
- 1,2-Dichloro-3-(2-nitrovinyl)benzene
Uniqueness
(E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene is unique due to the presence of both methoxy and nitrovinyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1,2-dimethoxy-3-[(E)-2-nitroethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9-5-3-4-8(10(9)15-2)6-7-11(12)13/h3-7H,1-2H3/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJZSDMKKDTNHZ-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2815-67-0, 37630-20-9 | |
Record name | NSC184401 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184401 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC93685 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Trans-2,3-dimethoxy-beta-nitrostyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (E)-1,2-Dimethoxy-3-(2-nitrovinyl)benzene in the synthesis of (+/-)-latifine and (+/-)-cherylline dimethyl ethers?
A1: this compound serves as a crucial starting material in the synthesis of these compounds. The synthesis, as described in the research paper [], utilizes a key Michael type addition reaction. In this step, p-methoxybenzene magnesium bromide is reacted with this compound. This reaction leads to the formation of a crucial intermediate, which then undergoes further transformations, including reduction, Pictet-Spengler cyclization, and reductive N-methylation, ultimately leading to the target molecules of (+/-)-latifine and (+/-)-cherylline dimethyl ethers.
Q2: Are there alternative synthetic routes to (+/-)-latifine and (+/-)-cherylline dimethyl ethers that don't utilize this compound?
A2: While the research paper focuses on a specific synthetic route utilizing this compound [], exploring alternative synthetic strategies is an important aspect of organic chemistry. It is possible that other routes, potentially employing different starting materials or reaction conditions, could be investigated for the synthesis of these compounds. Further research and exploration of the chemical literature would be needed to definitively identify alternative synthetic routes.
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